

An In-depth Technical Guide to 1-(4-Fluoro-2-nitrophenyl)piperidine

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Compound of Interest

Compound Name: 1-(4-Fluoro-2-nitrophenyl)piperidine

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Introduction

1-(4-Fluoro-2-nitrophenyl)piperidine is a substituted aromatic heterocyclic compound with the chemical formula $C_{11}H_{13}FN_2O_2$.^[1] Its structure consists of a piperidine ring attached to a 4-fluoro-2-nitrophenyl group. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The presence of a nitro group, a fluorine atom, and a piperidine moiety makes it a versatile building block for various chemical transformations. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and available spectral data.

Chemical and Physical Properties

1-(4-Fluoro-2-nitrophenyl)piperidine is a solid at room temperature.^[2] The key physicochemical properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	719-70-0	[1][3]
Molecular Formula	C ₁₁ H ₁₃ FN ₂ O ₂	[1][4]
Molecular Weight	224.23 g/mol	[1]
Appearance	Solid	[2]
Melting Point	40-50 °C	[2]

Note: Solubility data in common organic solvents is not readily available in the searched literature.

Synthesis

The synthesis of **1-(4-Fluoro-2-nitrophenyl)piperidine** is typically achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This common and efficient method involves the reaction of a suitably substituted fluoro-nitro-benzene with piperidine. The electron-withdrawing nitro group on the aromatic ring facilitates the displacement of the fluoride ion by the nucleophilic piperidine.

Reaction Scheme

The logical synthetic pathway involves the reaction of 1,4-difluoro-2-nitrobenzene with piperidine. The greater activation of the fluorine atom at the 1-position by the ortho-nitro group favors the desired substitution pattern.



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Caption: Synthetic route to **1-(4-Fluoro-2-nitrophenyl)piperidine**.

Detailed Experimental Protocol

While a specific protocol for **1-(4-Fluoro-2-nitrophenyl)piperidine** is not explicitly detailed in the searched literature, a general procedure for a similar nucleophilic aromatic substitution reaction can be adapted. The following protocol is based on the synthesis of a structurally related compound and established principles of S_NAr reactions.

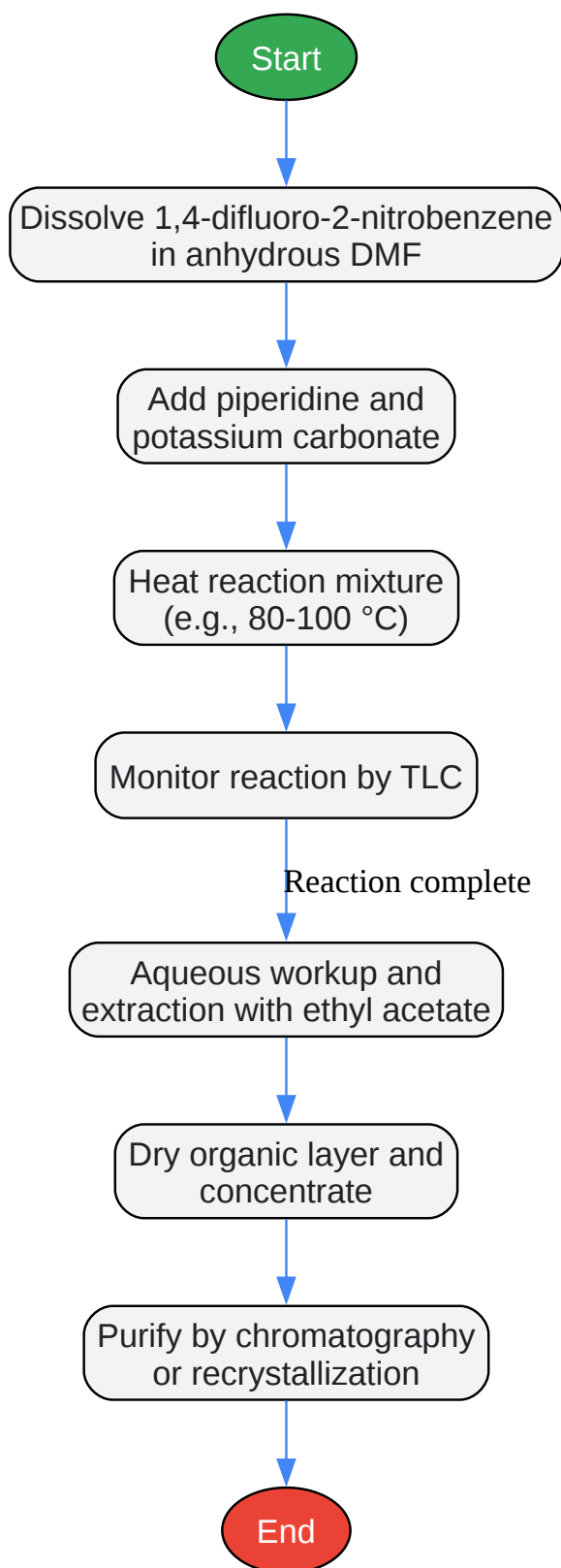
Materials and Reagents:

- 1,4-Difluoro-2-nitrobenzene
- Piperidine
- Potassium carbonate (K₂CO₃) or another suitable base
- Anhydrous Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 equivalent).
- Dissolve the starting material in anhydrous DMF.

- Add piperidine (1.1 to 2.0 equivalents) to the solution.
- Add potassium carbonate (2.0 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours (e.g., 12 hours).
- Monitor the progress of the reaction by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate multiple times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **1-(4-Fluoro-2-nitrophenyl)piperidine**.



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Caption: General experimental workflow for synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **1-(4-Fluoro-2-nitrophenyl)piperidine** are not available in the public domain literature that was searched. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons on the fluoro-nitrophenyl ring and the aliphatic protons of the piperidine ring. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7.0-8.0 ppm) due to coupling with each other and the fluorine atom. The protons on the piperidine ring will appear as multiplets in the upfield region (typically between 1.5 and 3.5 ppm). The protons on the carbons adjacent to the nitrogen will be the most downfield of the piperidine signals.
- ^{13}C NMR: The spectrum will show signals for the 11 carbon atoms in the molecule. The aromatic carbons will appear in the range of approximately 110-160 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (^1JCF). The carbons of the piperidine ring will be found in the aliphatic region (around 20-55 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to display characteristic absorption bands for the functional groups present:

- Aromatic C-H stretching: Above 3000 cm^{-1}
- Aliphatic C-H stretching: Below 3000 cm^{-1}
- N-O stretching (nitro group): Two strong bands around 1520 cm^{-1} (asymmetric) and 1340 cm^{-1} (symmetric).
- C-F stretching: A strong band in the region of $1250\text{-}1000\text{ cm}^{-1}$.
- C-N stretching: Around $1360\text{-}1250\text{ cm}^{-1}$.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M^+) at $m/z = 224$. Fragmentation patterns would likely involve the loss of the nitro group (NO_2) and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathways

There is no significant information available in the searched scientific literature to suggest that **1-(4-Fluoro-2-nitrophenyl)piperidine** has any well-characterized biological activity or that it interacts with specific signaling pathways. Its primary role appears to be that of a synthetic intermediate.

Safety and Handling

As with any chemical, **1-(4-Fluoro-2-nitrophenyl)piperidine** should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Fluoro-2-nitrophenyl)piperidine is a valuable building block in organic synthesis. This guide has provided a summary of its known chemical and physical properties, a detailed, adaptable experimental protocol for its synthesis via nucleophilic aromatic substitution, and predicted spectroscopic data. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this compound. As a versatile intermediate, it holds potential for the synthesis of novel compounds with applications in medicinal chemistry and materials science.

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